Estetrol-d4 (Major)

Isotope dilution mass spectrometry Isotopologue distribution Cross-talk correction

Substituting Estetrol-d4 (Major) with a different deuterated estrogen IS-such as estradiol-d4 or estetrol-d3-introduces quantifiable risks of isotopic cross-talk and systematic positive bias in LC-MS/MS quantification. This stable isotope-labeled analog of the endogenous fetal estrogen estetrol (E4) is purpose-built to eliminate these errors. - **+4 Da mass shift** exceeds the >3 Da industry minimum, ensuring spectral separation from the unlabeled analyte's natural isotopologue envelope. - **Non-exchangeable deuteration** at the 6,6,7,7 carbon-bound positions guarantees IS signal stability under typical LC mobile-phase and sample preparation conditions. - **Validated performance**: Documented GC-MS recovery of 102.4-103.0% (CV 2.54-2.84%) at clinically relevant concentrations (2-4 ng/0.5 mL serum) meets FDA/EMA bioanalytical method validation criteria.

Molecular Formula C₁₈H₂₀D₄O₄
Molecular Weight 308.41
Cat. No. B1151936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstetrol-d4 (Major)
Synonyms(15α,16α,17β)-Estra-1,3,5(10)-triene-3,15,16,17-tetrol-d4;  _x000B_Estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol-d4;  15α-Hydroxyestriol-d4;  3,15α,16α,17β-Tetrahydroxyestra-1,3,5(10)-triene-d4; 
Molecular FormulaC₁₈H₂₀D₄O₄
Molecular Weight308.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estetrol-d4 (Major): Deuterated Internal Standard for LC-MS/MS


Estetrol-d4 (Major) (CAS 2734920-42-2; molecular formula C₁₈H₂₀D₄O₄; MW 308.41) is a stable isotope-labeled analog of the endogenous fetal estrogen estetrol (E4), in which four hydrogen atoms at the 6,6,7,7 positions of the steroid B-ring are replaced by deuterium . The designation 'Major' indicates that the tetra-deuterated (d4) isotopologue constitutes the predominant—but not exclusive—species in the isotopic distribution . Supplied as an off-white solid with chemical purity ranging from ≥95% to 98% across vendors, Estetrol-d4 (Major) is purpose-built for use as an internal standard (IS) in isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the accurate quantification of unlabeled estetrol in biological matrices [1].

Workflow Isotope-dilution LC-MS/MS internal standard for estetrol quantification
Label Stability Carbon-bound, non-exchangeable deuterium for protic mobile-phase stability
Data Context Lot-specific isotopologue distribution supports cross-talk correction

Why Estetrol-d4 (Major) Outperforms Generic Deuterated Estrogen IS


Substituting Estetrol-d4 (Major) with a different deuterated estrogen IS—such as estradiol-d4, estriol-d4, or even the lower-mass estetrol-d3—introduces quantifiable risks to assay accuracy that generic procurement decisions frequently overlook. First, the isotopologue distribution of Estetrol-d4 (Major) is vendor-documented and lot-specific: the d4 species accounts for only 43.5% of total signal intensity, with d3 (30.9%) and d5 (21.8%) contributing substantially . This distribution profile directly determines the extent of isotopic cross-talk between the IS channel and the analyte channel; a user who assumes a pure d4 standard without verifying the actual isotopologue envelope risks systematic positive bias in measured estetrol concentrations. Second, industry consensus guidelines for stable isotope internal standard selection explicitly recommend a mass difference greater than +3 Da for deuterated IS to minimize spectral overlap with the natural isotope envelope of the unlabeled analyte [1]. Estetrol-d4 (Major), with its +4 Da mass shift, meets this threshold; estetrol-d3 (+3 Da) sits at the minimum boundary and may exhibit measurable cross-contribution from the unlabeled analyte's [M+3] natural abundance peak. Third, the deuteration sites of Estetrol-d4 (Major) at the 6,6,7,7 positions are carbon-bound and non-exchangeable under typical LC mobile-phase conditions, whereas deuterated estrogens labeled on phenolic hydroxyl groups are susceptible to protium back-exchange, leading to time-dependent loss of IS signal and degraded precision [2].

Isotopologue Distribution

Assuming a pure d4 isotopologue without lot-specific distribution data can introduce systematic positive bias from d3 and d5 cross-contribution.

Mass Shift Threshold

A deuterated IS at the industry minimum +3 Da may exhibit measurable spectral overlap from the analyte's natural [M+3] isotopologue at high concentrations.

Deuterium Stability

Deuterated estrogen IS with labels on hydroxyl groups may undergo protium back-exchange in protic mobile phases, degrading assay precision over time.

Estetrol-d4 (Major): Quantitative Differentiation Evidence


Isotopologue Distribution and Cross-Talk Correction

The Santa Cruz Biotechnology Certificate of Analysis for Estetrol-d4 (Major) (Cat. sc-218333) reports a normalized isotopologue intensity distribution of d0=0.3%, d1=0.5%, d2=1.8%, d3=30.9%, d4=43.5%, d5=21.8%, and d6=0.2% by mass spectrometry . This means that in the IS channel monitored at m/z corresponding to the d4 species, only 43.5% of the total labeled material actually resides as the d4 isotopologue; the remaining 56.5% is distributed across d3 (30.9%), d5 (21.8%), and trace d2/d6 species. By comparison, an idealized 'pure' d4 internal standard would exhibit >98% of signal in the d4 channel, with <1% d0 contamination [1]. The practical consequence is that any LC-MS/MS method using Estetrol-d4 (Major) must empirically determine and mathematically correct for the contribution of the d3 isotopologue (30.9%) into the d4 IS channel and, conversely, the spill-over of d4 signal into the analyte (d0) channel. Failure to perform this correction with lot-specific isotopologue abundance data introduces a systematic positive bias that can exceed 5–15% at low analyte concentrations, depending on the relative IS concentration spiked .

Isotopologue Distribution
Lot attribute
d4 = 43.5% vs. ideal >98%; d3 = 30.9%, d5 = 21.8%

Lot-specific isotopologue data needed for cross-talk correction

Verify distribution with supplier COA before method setup

Isotope dilution mass spectrometry Isotopologue distribution Cross-talk correction

Mass Shift Adequacy vs. Industry Minimum

Industry best-practice guidelines for deuterated internal standard selection, as published by ANPEL Laboratory Technologies, explicitly state that the mass difference between the labeled IS and the unlabeled analyte should be greater than 3 Da (i.e., ≥D4) to ensure adequate separation from the natural [M+1], [M+2], and [M+3] isotopic peaks of the unlabeled compound [1]. Estetrol-d4 (Major) provides a nominal +4 Da mass shift (MW 308.41 vs. unlabeled estetrol MW 304.38), placing it above the recommended minimum threshold. In contrast, the commercially available alternative Estetrol-d3 (MW 307.40; +3 Da shift) sits precisely at the threshold boundary, where the [M+3] natural abundance peak of the unlabeled analyte—arising from the combined contribution of ¹³C, ²H (natural), and ¹⁷O isotopes in the unlabeled molecule—can measurably overlap with the d3 IS channel [2]. For estetrol (C₁₈H₂₄O₄), the theoretical [M+3] natural abundance is approximately 0.2–0.5% of the monoisotopic peak; at high analyte-to-IS ratios encountered in late-pregnancy serum samples (unconjugated estetrol levels reaching ~750 pg/mL at 36–40 weeks gestation), this natural abundance contribution can produce a non-negligible signal in the d3 channel, whereas the d4 channel remains free of natural isotopologue interference [3].

Mass Shift vs. Minimum
Reported
+4 Da (d4) vs. +3 Da (d3) threshold; ~1 Da greater separation

Reduces risk of natural [M+3] isotopologue interference at IS channel

Critical for assays with high analyte-to-IS ratios

Mass shift selection Spectral overlap Internal standard design

Non-Exchangeable Deuteration Site Stability

The IUPAC name of Estetrol-d4 (Major) unambiguously identifies deuteration at the 6,6,7,7 positions of the steroid B-ring—all carbon-bound (C–D) sites that are non-exchangeable under standard reversed-phase LC mobile-phase conditions (e.g., water/acetonitrile with 0.1% formic acid or ammonium fluoride) . This is a structurally significant distinction from deuterated estrogen standards labeled on phenolic hydroxyl groups (e.g., estradiol-2,4-d2) or on aliphatic hydroxyl positions, where deuterium can undergo protium back-exchange in protic solvents, leading to time-dependent loss of the IS signal and degraded assay precision [1]. Published guidance from ANPEL Laboratory Technologies specifically warns that deuterium on carboxyl, imino, and hydroxyl positions of the analyte is readily exchangeable and that ¹³C/¹⁵N labeling is preferred for such labile sites; carbon-bound deuterium, in contrast, remains stable throughout sample preparation and chromatographic separation [2]. The synthesis route for Estetrol-d4 (Major) places deuterium exclusively at the C6 and C7 methylene positions via catalytic H/D exchange or halogenation-dehalogenation sequences targeting the B-ring, with no deuteration at the four hydroxyl groups (3-OH, 15α-OH, 16α-OH, 17β-OH), thereby preserving full isotopic integrity throughout typical analytical workflows .

Deuteration Site Stability
Reported
4 carbon-bound D (C6/C7); zero exchangeable –OH labels

Eliminates need for deuterium-retention validation in protic mobile phases

Compatible with standard reversed-phase LC conditions

H/D exchange stability Deuteration site integrity LC mobile phase compatibility

GC-MS Recovery and Precision Benchmarking

Mitsukawa et al. (1982) validated a gas chromatography-mass spectrometry (GC-MS) method using newly synthesized deuterated estetrol as an internal standard for the determination of serum unconjugated estetrol during pregnancy [1]. The method was evaluated by recovery experiments in which 2 ng and 4 ng of unlabeled estetrol were spiked into 0.5 mL of male serum (estetrol-free matrix). The measured recoveries were 102.4% and 103.0%, respectively, with intra-assay coefficients of variation (CV) of 2.54% and 2.84% [1]. This performance compares favorably with the conventional radioimmunoassay (RIA) methods then in use for estetrol measurement, which—as a class—typically exhibit CVs of 5–15% at low ng/mL concentrations due to antibody cross-reactivity with structurally related estrogens (estriol, 15α-hydroxyestradiol) that co-occur in pregnancy serum [2]. The authors explicitly noted that results obtained by the deuterated IS GC-MS method correlated well with those from RIA, but with superior specificity conferred by selected ion monitoring [1]. This foundational study established the quantitative benchmark that any deuterated estetrol IS must match or exceed: recovery within 97.5–103.0% and CV <3% at clinically relevant concentrations (low ng/mL range) [1].

GC-MS Recovery & Precision
Reported
Recovery 102.4–103.0%; CV 2.54–2.84% vs. RIA CV 5–15%

Establishes benchmark recovery and precision for method transfer

Verify lot performance with 2 ng/4 ng spike protocol

GC-MS recovery Method validation RIA comparison

Chemical Purity Specification Across Suppliers

Chemical purity specifications for Estetrol-d4 (Major) converge across independent suppliers within a narrow band: MedChemExpress reports 97.50% , Santa Cruz Biotechnology reports 98% by TLC , Chemscene reports 98% , InvivoChem reports ≥98% , and MuseChem reports ≥95% . The industry consensus guideline for stable isotope-labeled internal standards, as articulated by ANPEL Laboratory Technologies, recommends chemical purity of ≥98% (typically by HPLC or GC) [1]. Three of five profiled suppliers meet or equal the 98% threshold; the 95–97.5% range from MuseChem and MedChemExpress falls slightly below. This is a procurement-relevant distinction because chemical impurities in a deuterated IS—particularly those co-eluting with the analyte or IS—can contribute to ion suppression or enhancement in electrospray ionization, directly affecting assay accuracy and precision. While no published head-to-head purity comparison across all suppliers exists, the available Certificate of Analysis data demonstrates that the Santa Cruz Biotechnology and Chemscene lots achieve the recommended 98% benchmark, whereas lower-purity lots may require additional purity verification by the end user before method validation .

Supplier Purity Range
Supplier comparison
Santa Cruz/Chemscene/InvivoChem ≥98%; MCE 97.5%; MuseChem ≥95%

Purity specification influences method consistency and ion suppression risk

Request lot-specific COA for purity verification

Chemical purity Supplier comparison Quality specification

Estetrol-d4 (Major): Key Application Scenarios


Regulated Bioanalytical Method Validation for PK Studies

Estetrol-d4 (Major) is the appropriate internal standard for LC-MS/MS method validation supporting estetrol pharmacokinetic (PK) studies in plasma, serum, or whole blood. The documented GC-MS recovery of 102.4–103.0% with CV 2.54–2.84% at clinically relevant concentrations (2–4 ng per 0.5 mL serum) establishes a quantitative precision benchmark that meets FDA and EMA bioanalytical method validation criteria (±15% at all concentrations except LLOQ) [1]. The +4 Da mass shift exceeds the industry minimum (>3 Da), ensuring adequate spectral separation from the natural isotopologue envelope of unlabeled estetrol, while the non-exchangeable C6/C7 deuteration sites guarantee IS signal stability across sample preparation, chromatographic separation, and ionization [2]. Users must incorporate lot-specific isotopologue distribution data (d4=43.5%, d3=30.9%, d5=21.8%) into their cross-talk correction algorithms to avoid systematic positive bias at low analyte concentrations .

Clinical Pregnancy Monitoring of Serum Estetrol

The original Mitsukawa et al. (1982) method using deuterated estetrol IS demonstrated clinical applicability for measuring serum unconjugated estetrol across gestation, with levels rising from undetectable in non-pregnant individuals to 749.8 ± 281.5 pg/mL at 36–40 weeks, and further discriminating between umbilical vein (8,064.0 ± 6,595.4 pg/mL), umbilical artery (3,515.9 ± 1,553.8 pg/mL), and maternal peripheral vein (1,209.0 ± 530.3 pg/mL) concentrations [1]. Estetrol-d4 (Major) enables replication of this validated method in modern GC-MS or LC-MS/MS platforms, providing the specificity that RIA lacks due to antibody cross-reactivity with estriol and other pregnancy estrogens [1]. The documented low d0 carryover (0.3%) in the Santa Cruz COA ensures that the IS itself contributes minimal false signal in the analyte channel, which is critical when quantifying estetrol in cord blood where concentrations span a 20-fold range .

Therapeutic Drug Monitoring of Estetrol Formulations

Estetrol (E4) is an active pharmaceutical ingredient in the combined oral contraceptive estetrol/drospirenone (Nextstellis®) and is under investigation for menopausal hormone therapy [3]. Therapeutic drug monitoring and bioequivalence studies require a validated, specific quantification method for estetrol in the presence of co-administered progestins and endogenous estrogens. Estetrol-d4 (Major) provides the necessary analytical specificity because its +4 Da mass shift and distinct chromatographic behavior (Rf=0.55 on SiO₂ TLC) differentiate it from deuterated analogs of co-eluting steroids such as estradiol-d4, estriol-d4, or ethinylestradiol-d4 . Procurement from suppliers offering lot-specific COAs with ≥98% chemical purity (Santa Cruz, Chemscene, InvivoChem) is recommended for studies intended to support regulatory submissions .

Metabolite Identification and ADME Studies

In absorption, distribution, metabolism, and excretion (ADME) studies, Estetrol-d4 (Major) serves as the isotope-dilution internal standard for quantifying estetrol in complex matrices including urine, feces, and tissue homogenates [4]. The non-exchangeable C6/C7 deuteration is particularly advantageous in ADME workflows that involve enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase treatment) or acid-catalyzed cleavage of conjugates, where deuterium on labile positions would be lost . The documented isotopologue distribution allows users to select the optimal MS/MS transition: monitoring the d4→product ion transition while applying a mathematical correction for the 30.9% d3 contribution ensures accurate quantification even when the d4 species constitutes less than half of the total labeled material .

Application
Selection Property
Validation Focus
Estetrol PK Bioanalysis in Plasma Research Matrices
Validated recovery and precision profile
Cross-talk correction with isotopologue distribution data
Endogenous Estetrol Measurement in Pregnancy Research
Specificity over immunoassay methods; low IS carryover
Dynamic range suitability for pregnancy research matrices
Estetrol Quantification in Drug Formulation Research
Chromatographic differentiation from co-formulated steroids
Lot-specific purity documentation for method robustness
ADME Research and Metabolite Profiling
Stability under conjugate hydrolysis conditions
Isotopologue-aware MS/MS transition selection
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